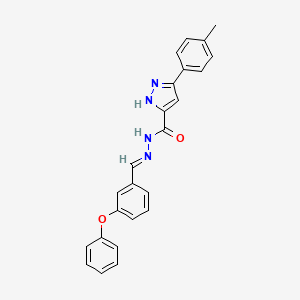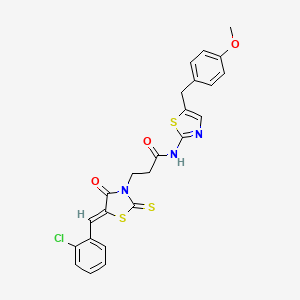![molecular formula C21H17N3O5 B11695765 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, a nitrofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring.
Introduction of the Dimethyl Groups: The benzoxazole ring is then subjected to alkylation reactions to introduce the dimethyl groups at the 5 and 7 positions.
Attachment of the Methylphenyl Group: The next step involves the coupling of the benzoxazole derivative with a methylphenyl group through a suitable cross-coupling reaction, such as Suzuki or Heck coupling.
Formation of the Nitrofuran Moiety: The nitrofuran moiety is synthesized separately and then attached to the methylphenyl-benzoxazole intermediate through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The nitrofuran moiety can generate reactive oxygen species, contributing to its antimicrobial activity. The compound’s ability to fluoresce makes it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-(diphenylacetyl)thiourea
- **N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-N’-{3-nitro-4-methoxybenzoyl}thiourea
- **N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of a benzoxazole ring, a nitrofuran moiety, and a carboxamide group. This unique structure imparts specific electronic and optical properties, making it valuable in various research applications. Its ability to intercalate with DNA and generate reactive oxygen species further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H17N3O5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C21H17N3O5/c1-11-9-12(2)19-16(10-11)23-21(29-19)14-5-4-6-15(13(14)3)22-20(25)17-7-8-18(28-17)24(26)27/h4-10H,1-3H3,(H,22,25) |
InChI Key |
KMZANNAQIQIXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B11695682.png)

![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11695684.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(naphthalen-2-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695685.png)
![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)
![4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B11695701.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile](/img/structure/B11695704.png)

![3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)

![4-bromo-N-{3-[(4-methylphenyl)carbamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11695718.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B11695725.png)

![2-methyl-N'-[(E)-(4-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11695730.png)
